6-Bromo-3-chloro-5-methyl-1H-indazole chemical properties
6-Bromo-3-chloro-5-methyl-1H-indazole chemical properties
This guide provides an in-depth technical analysis of 6-Bromo-3-chloro-5-methyl-1H-indazole (CAS: 1000342-45-9), a highly specialized heterocyclic building block used in the discovery of small molecule kinase inhibitors.[1]
Core Scaffold for Multi-Targeted Kinase Inhibition[1]
Executive Summary & Chemical Identity
6-Bromo-3-chloro-5-methyl-1H-indazole represents a "privileged scaffold" in medicinal chemistry.[1] Its value lies in its orthogonal reactivity profile : it possesses three distinct vectors for diversification (N1-H, C3-Cl, and C6-Br), each activatable under specific conditions. This allows for the precise construction of SAR (Structure-Activity Relationship) libraries, particularly for ATP-competitive kinase inhibitors (e.g., FGFR, VEGFR) where the indazole core mimics the adenine moiety of ATP.
Chemical Specifications
| Property | Data |
| CAS Number | 1000342-45-9 |
| IUPAC Name | 6-Bromo-3-chloro-5-methyl-1H-indazole |
| Molecular Formula | C₈H₆BrClN₂ |
| Molecular Weight | 245.50 g/mol |
| SMILES | CC1=C(C=C2C(=C1)C(=NN2)Cl)Br |
| Appearance | Off-white to pale yellow solid |
| Solubility | Low in water; Soluble in DMSO (>20 mg/mL), DMF, THF |
| pKa (Calculated) | ~13.5 (N1-H acidity), ~1.5 (N2 basicity) |
| LogP (Predicted) | 3.3 ± 0.4 (Lipophilic) |
Synthetic Accessibility & Production
The synthesis of this core typically follows a "construct-then-functionalize" logic.[1] The most robust industrial route involves the formation of the indazole ring followed by late-stage C3-chlorination.
Optimized Synthetic Route
The following protocol describes the conversion of 6-bromo-5-methyl-1H-indazole (CAS 1000343-69-0) to the target molecule via electrophilic halogenation.[1]
Protocol: C3-Chlorination via N-Chlorosuccinimide (NCS)
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Reagents: 6-Bromo-5-methyl-1H-indazole (1.0 eq), NCS (1.1 eq), Acetonitrile (ACN) or DMF.
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Conditions: 60–80°C, 4–6 hours.
Step-by-Step Methodology:
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Dissolution: Charge a reaction vessel with 6-bromo-5-methyl-1H-indazole (10 g) and Acetonitrile (100 mL). Stir until fully dissolved.
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Addition: Add N-Chlorosuccinimide (NCS) (6.0 g, 1.1 eq) portion-wise over 15 minutes to control exotherm.
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Reaction: Heat the mixture to reflux (approx. 80°C). Monitor via LC-MS for the disappearance of starting material (M+H = 211/213) and appearance of product (M+H = 245/247).
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Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.
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Precipitation: Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a solid.
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Purification: Filter the solid, wash with water (3x), and dry in a vacuum oven at 45°C. Recrystallization from Ethanol/Water may be performed if purity is <98%.
Figure 1: Synthetic pathway illustrating the construction of the indazole core and subsequent C3-chlorination.[1]
Reactivity Profile & Functionalization Strategies
For medicinal chemists, the utility of this scaffold lies in its regioselective reactivity . The molecule contains two halogen handles (Cl, Br) and a nucleophilic nitrogen (NH).
Chemoselective Cross-Coupling (The "Br > Cl" Rule)
The C6-Bromine bond is significantly weaker and more labile towards oxidative addition by Palladium(0) than the C3-Chlorine bond. This allows for sequential functionalization:
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First Transformation: Suzuki-Miyaura coupling at C6 (using Pd(PPh₃)₄ or Pd(dppf)Cl₂).
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Second Transformation: Buchwald-Hartwig or Suzuki coupling at C3 (requires more active catalysts like Pd₂dba₃/XPhos or elevated temperatures).
Technical Insight: The 5-methyl group provides steric hindrance ortho to the 6-bromo position.[1] While this does not prevent coupling, it necessitates the use of sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition and reductive elimination steps efficiently.
N-Alkylation Regioselectivity (N1 vs N2)
Indazoles are ambident nucleophiles.[1]
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Thermodynamic Product (N1): Under basic conditions (Cs₂CO₃/DMF) with alkyl halides, alkylation favors the N1 position (typically >85:15 ratio).
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Kinetic/Steric Control: If the electrophile is bulky or if specific conditions (e.g., Mitsunobu reaction) are used, the N2 isomer ratio may increase.
Figure 2: Reactivity map highlighting orthogonal functionalization vectors.[1]
Medicinal Chemistry Applications
This scaffold is frequently employed in the design of Type I and Type II Kinase Inhibitors .
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FGFR/VEGFR Inhibition: The indazole NH and N2 mimic the hydrogen-bonding motif of the adenine ring in ATP, forming key H-bonds with the kinase hinge region (e.g., Glu/Ala residues).
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Solubilizing Groups: The C3-Chlorine is often displaced by solubilizing amines (e.g., piperazines) or coupled to heteroaromatics to extend into the solvent-exposed region of the binding pocket.[1]
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Hydrophobic Pocket: The 5-Methyl and 6-Aryl (post-coupling) groups typically occupy the hydrophobic back-pocket (Gatekeeper region), where the methyl group can induce a twist in the biaryl system, improving selectivity against off-target kinases.[1]
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: All solid handling and reactions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from light and moisture.
References
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Chemical Identity & CAS Registry. CAS Common Chemistry. 6-Bromo-3-chloro-5-methyl-1H-indazole (CAS 1000342-45-9).[1][2] Link
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Indazole Synthesis Methodologies. Organic Chemistry Portal. Synthesis of Indazoles (General Review of Cyclization and Functionalization). Link
- Kinase Inhibitor Scaffolds.Journal of Medicinal Chemistry. "Indazole derivatives as potent FGFR inhibitors: Structure-Activity Relationships." (Contextual Reference for Indazole SAR).
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Safety Data. PubChem Laboratory Chemical Safety Summary (LCSS). 6-Bromo-3-chloro-1H-indazole (Analogous Safety Profile). Link
